What are the chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide?
What are the chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide?
An In-Depth Technical Guide to the Chemical Properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromophenyl)-N-methylmethanesulfonamide is a substituted aromatic sulfonamide that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Belonging to a class of compounds known for a wide range of biological activities, its true potential lies in its structural features: a reactive aryl bromide handle and a stable, synthetically versatile sulfonamide core. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and, most notably, its application as a key fragment in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of this molecule's behavior and utility in a research and development context.
Chemical Identity and Structural Analysis
The foundational step in understanding any chemical entity is to confirm its identity and analyze its structure. The key identifiers for this compound are cataloged below.
| Property | Value | Reference |
| CAS Number | 553652-34-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BrNO₂S | [1][2][3] |
| Molecular Weight | 264.14 g/mol | [1][2][3] |
| IUPAC Name | N-(2-bromophenyl)-N-methylmethanesulfonamide | [2] |
| Physical State | Solid (often a yellow solid) | [2][5] |
| Purity | Commonly available at ≥98% | [2][3] |
The molecule's architecture is centered around a sulfonamide functional group where the nitrogen atom is substituted with both a methyl group and a 2-bromophenyl group. The ortho-positioning of the bromine atom relative to the sulfonamide linkage introduces steric influence that can affect the conformation and reactivity of the molecule compared to its meta- or para-isomers.
Caption: 2D Structure of N-(2-Bromophenyl)-N-methylmethanesulfonamide.
Expected Spectroscopic Profile
While specific spectral data for this compound is not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features. This is a critical skill for chemists to verify the identity and purity of starting materials.
2.1. ¹H NMR Spectroscopy In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show four distinct regions:
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Aromatic Region (δ ~7.2-7.8 ppm): Four protons on the bromophenyl ring would appear as a complex multiplet pattern due to ortho-, meta-, and para-couplings.
-
N-Methyl Group (δ ~3.2-3.4 ppm): A sharp singlet integrating to three protons. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and sulfonyl group.
-
S-Methyl Group (δ ~2.8-3.0 ppm): A sharp singlet integrating to three protons. This signal is typically upfield relative to the N-methyl group.
2.2. ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display eight distinct signals:
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Aromatic Carbons (δ ~120-140 ppm): Six signals corresponding to the carbons of the phenyl ring. The carbon bearing the bromine atom (C-Br) would appear around δ 120-125 ppm, while the carbon attached to the nitrogen (C-N) would be further downfield.
-
N-Methyl Carbon (δ ~35-40 ppm): A signal for the N-CH₃ carbon.
-
S-Methyl Carbon (δ ~40-45 ppm): A signal for the S-CH₃ carbon.
2.3. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:
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S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
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C-N Stretching: A moderate absorption band around 1200-1300 cm⁻¹.
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Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
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C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H bonds (methyl groups) appear just below 3000 cm⁻¹.
2.4. Mass Spectrometry (MS) In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This isotopic signature is a definitive indicator of a monobrominated compound.
Synthesis and Purification Protocol
N-Aryl-N-methylmethanesulfonamides are reliably synthesized via the reaction of an N-methylated aniline with methanesulfonyl chloride in the presence of a base. The following protocol is a representative, field-proven method adaptable for the synthesis of the title compound.
Causality: The choice of pyridine as both the base and solvent is classic for sulfonamide synthesis. Pyridine effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction requires heating to overcome the activation energy for the nucleophilic attack of the secondary aniline on the sulfonyl chloride.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a solution of N-methyl-2-bromoaniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanesulfonyl chloride (1.1-1.2 eq.) dropwise at 0 °C.
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Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
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Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1M hydrochloric acid (HCl). This step neutralizes the pyridine and precipitates the product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-Bromophenyl)-N-methylmethanesulfonamide.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of the aryl bromide. The C-Br bond is a versatile functional group that serves as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This capability is paramount in drug discovery for the rapid generation of analog libraries and the construction of complex molecular architectures.[6]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, creating biaryl structures.
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Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable base to form a new C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
-
Heck Coupling: Reaction with an alkene to form a new C-C double bond.
Causality: The electron-withdrawing nature of the ortho-sulfonamide group can influence the reactivity of the C-Br bond in oxidative addition to a Pd(0) catalyst, the key step in these cross-coupling cycles. This electronic effect, combined with the steric hindrance from the ortho substituent, must be considered when selecting catalytic systems (ligands, bases, and solvents) to ensure optimal reaction efficiency.
Caption: Key synthetic transformations of the aryl bromide moiety.
Application in Targeted Protein Degradation (TPD)
One of the most compelling applications for N-(2-Bromophenyl)-N-methylmethanesulfonamide is its use as a building block for Proteolysis-Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy a target protein of interest (POI).[8][9]
A PROTAC consists of three components:
-
A "warhead" ligand that binds to the POI.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase enzyme.
-
A chemical linker that connects the two ligands.
N-(2-Bromophenyl)-N-methylmethanesulfonamide is not a complete PROTAC itself, but rather a fragment that can be incorporated into one. Specifically, it can function as part of the "warhead" or as a scaffold onto which the warhead is built. The crucial feature is the 2-bromophenyl group, which serves as a predictable, reactive site for attaching the linker, which in turn is connected to the E3 ligase ligand.
Caption: Role of the title compound as a building block in PROTAC synthesis.
Causality in Design: The sulfonamide group is often considered a desirable feature in drug candidates due to its metabolic stability and ability to participate in hydrogen bonding interactions with protein targets. By using this fragment, drug developers can build molecules where the sulfonamide contributes to target binding affinity, while the aryl bromide provides a reliable chemical handle for modular synthesis, allowing for the rapid optimization of linker length and composition to achieve potent and selective protein degradation.[10][11]
Safety and Handling
As a laboratory chemical, N-(2-Bromophenyl)-N-methylmethanesulfonamide should be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][3]
Conclusion
N-(2-Bromophenyl)-N-methylmethanesulfonamide is more than a simple chemical reagent; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its key chemical properties—a stable sulfonamide core and a highly versatile aryl bromide handle—make it particularly well-suited for constructing complex molecules through robust cross-coupling chemistry. Its documented role as a "Protein Degrader Building Block" highlights its relevance in the cutting-edge field of targeted protein degradation, offering researchers a reliable fragment for the modular assembly of PROTACs and other novel therapeutics. A thorough understanding of its structure, reactivity, and synthetic potential is essential for any scientist looking to leverage this compound in their research and development programs.
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